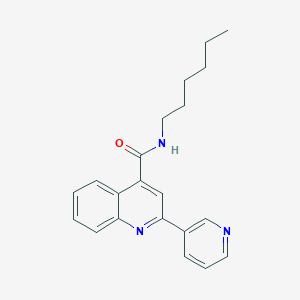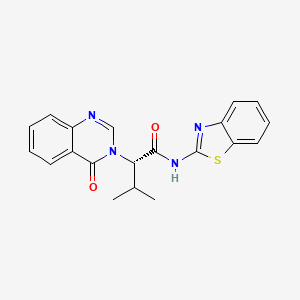![molecular formula C22H22O4 B11151339 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11151339.png)
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 8-methyl-4-propyl-2H-chromen-2-one with 2-(4-methylphenyl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
- 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-propyl-2H-chromen-2-one
Uniqueness
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-4-5-17-12-21(24)26-22-15(3)20(11-10-18(17)22)25-13-19(23)16-8-6-14(2)7-9-16/h6-12H,4-5,13H2,1-3H3 |
InChI Key |
KDNJABWFKNQHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B11151263.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]butanamide](/img/structure/B11151285.png)
![1-(4-acetylpiperazin-1-yl)-2-[5-(benzyloxy)-1H-indol-1-yl]ethanone](/img/structure/B11151286.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B11151289.png)
![2-(4-methyl-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11151299.png)
![methyl {7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151310.png)
![3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11151312.png)

![2-[3-(5-bromo-1H-indol-1-yl)propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11151321.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(3,4-dichlorobenzyl)oxy]phenol](/img/structure/B11151323.png)

![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11151333.png)
![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B11151342.png)
![N-(3-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11151357.png)
